An In-Depth Technical Guide to Tert-butyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate: A Novel Building Block for Next-Generation Therapeutics
An In-Depth Technical Guide to Tert-butyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate: A Novel Building Block for Next-Generation Therapeutics
Abstract
This technical guide provides a comprehensive overview of Tert-butyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate (CAS No: 1050890-47-5), a key building block in modern medicinal chemistry. We delve into its chemical properties, the strategic importance of the bicyclo[2.1.1]hexane scaffold as a saturated bioisostere, a detailed, literature-based proposed synthesis protocol, and its applications in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this unique molecular scaffold to overcome challenges in lead optimization and intellectual property generation.
Introduction: The Strategic Value of Saturated Bioisosteres
In the quest for novel therapeutics with improved pharmacological profiles, medicinal chemists are increasingly "escaping from flatland" by moving away from traditional, planar aromatic structures.[1] Saturated, three-dimensional scaffolds have emerged as powerful tools to enhance properties such as solubility, metabolic stability, and cell permeability while maintaining or improving biological activity.
The bicyclo[2.1.1]hexane (BCH) core, a strained bridged-ring system, has been identified as a highly valuable bioisostere for meta- and ortho-substituted benzene rings.[1][2] Its rigid structure provides well-defined exit vectors for substituents, locking them into specific spatial orientations. This conformational constraint can lead to higher binding affinity and selectivity for biological targets compared to more flexible analogues. Tert-butyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate serves as a critical, bifunctional building block, providing two distinct amine functionalities on this rigid scaffold for further chemical elaboration.
Core Compound Identification and Properties
Chemical Identity
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Systematic Name: Tert-butyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate
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Synonyms: tert-butyl 4-aminobicyclo[2.1.1]hex-1-ylcarbamate
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CAS Number: 1050890-47-5
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Molecular Formula: C₁₁H₂₀N₂O₂
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Molecular Weight: 212.29 g/mol
Physicochemical Properties
A summary of the known physicochemical properties is presented in Table 1. This data is compiled from leading chemical suppliers and provides a baseline for handling and characterization.
| Property | Value | Source(s) |
| Physical Form | White to light yellow powder or crystalline solid. | , |
| Melting Point | 89.0 to 93.0 °C | |
| Purity | >97% to >98% (GC) | , |
| Storage | Store in a cool, dry, dark place (2-8°C recommended). Keep container tightly sealed. |
Safety and Handling
Based on supplier safety data sheets, this compound should be handled with appropriate personal protective equipment.
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
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Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Synthesis Pathway: A Literature-Informed Protocol
While a direct, published synthesis for CAS 1050890-47-5 is not available, a robust and chemically sound pathway can be proposed based on established methodologies for constructing the bicyclo[2.1.1]hexane core and functionalizing it. The key strategies involve a photochemical [2+2] cycloaddition to form the bicyclic core, followed by selective functional group manipulations, including the Curtius rearrangement to install the amine functionalities.
The proposed multi-step synthesis starts from a suitable 1,5-diene precursor to generate a bicyclo[2.1.1]hexane-1,4-dicarboxylate ester.
Caption: Proposed synthetic workflow for the target molecule.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of Diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate (Intermediate I)
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Rationale: The bicyclo[2.1.1]hexane core is efficiently constructed via an intramolecular [2+2] photocycloaddition of a 1,5-diene.[2] Modern methods utilize visible-light photocatalysis, which offers milder and more scalable conditions than traditional UV irradiation.[2]
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Procedure:
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In a suitable Schlenk flask, dissolve the 1,5-diene precursor (e.g., diethyl 2,5-dimethyleneadipate) (1.0 equiv.) in degassed acetonitrile (to a concentration of ~0.05 M).
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Add a photocatalyst, such as [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (0.5-2 mol%).
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Seal the flask and irradiate with blue LEDs (e.g., 456 nm) at room temperature with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.
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Concentrate the reaction mixture in vacuo.
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Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate.
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Step 2: Synthesis of 4-(Ethoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid (Intermediate II)
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Rationale: Selective mono-hydrolysis of the diester is required to differentiate the two positions for subsequent functionalization. This can be achieved by using a stoichiometric amount of a base like lithium hydroxide.
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Procedure:
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Dissolve Intermediate I (1.0 equiv.) in a mixture of THF and water (e.g., 3:1 v/v).
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Cool the solution to 0 °C and add a solution of lithium hydroxide (1.0-1.1 equiv.) in water dropwise.
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Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
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Upon completion, acidify the mixture to pH ~3 with cold 1 M HCl.
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Extract the product with ethyl acetate (3x).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the mono-acid mono-ester, which can often be used without further purification.
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Step 3: Synthesis of Ethyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate (Intermediate III)
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Rationale: The Curtius rearrangement is a classic and reliable method for converting a carboxylic acid to an amine via an isocyanate intermediate. Using diphenylphosphoryl azide (DPPA) is a common one-pot procedure, and trapping the isocyanate with tert-butanol directly installs the Boc-protecting group.
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Procedure:
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Dissolve Intermediate II (1.0 equiv.) in anhydrous toluene.
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Add triethylamine (1.2 equiv.) and diphenylphosphoryl azide (DPPA) (1.1 equiv.).
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Heat the mixture to reflux (~80-90 °C) for 2-4 hours until the acyl azide formation and rearrangement to the isocyanate are complete (monitor by IR for disappearance of the acid and appearance of the -NCO peak at ~2270 cm⁻¹).
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Add anhydrous tert-butanol (2-3 equiv.) and continue to reflux overnight.
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Cool the reaction, dilute with ethyl acetate, and wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer, concentrate, and purify by column chromatography to afford the Boc-protected amino ester.
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Step 4 & 5: Conversion to Target Molecule
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Rationale: The remaining ester is hydrolyzed to the carboxylic acid, and a second Curtius rearrangement is performed. This time, the isocyanate is quenched with water to yield the free amine after decarboxylation of the intermediate carbamic acid.
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Procedure:
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Hydrolysis (to Intermediate IV): Hydrolyze the ester of Intermediate III using LiOH as described in Step 2 to yield 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylic acid.
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Curtius Rearrangement (to Target Molecule): Perform a second Curtius rearrangement on Intermediate IV using DPPA and triethylamine in toluene as described in Step 3.
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After the isocyanate has formed, carefully quench the reaction by adding water and stirring vigorously at room temperature or with gentle heating until the isocyanate is consumed.
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Perform a standard aqueous workup, basifying the aqueous layer to pH >10 before extracting the product with dichloromethane or ethyl acetate.
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Drying and concentration of the organic extracts, followed by purification (e.g., chromatography or crystallization), will yield the final product, Tert-butyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate.
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Applications in Drug Discovery and Medicinal Chemistry
The title compound is a quintessential example of a "rigidified" building block designed to impart favorable drug-like properties. Its utility stems from the unique 1,4-disubstitution pattern on the BCH core, which acts as a meta-substituted benzene bioisostere.
Caption: Bioisosteric relationship of the BCH core. (Note: Images are illustrative representations)
Key Advantages and Applications:
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Improved Physicochemical Properties: Replacing a flat aromatic ring with the sp³-rich BCH scaffold can significantly increase aqueous solubility and reduce lipophilicity (LogP), which are critical factors for oral bioavailability and reducing off-target toxicity.[1]
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Enhanced Metabolic Stability: The C-H bonds on the strained bicyclic system are generally less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to aromatic rings, potentially leading to improved pharmacokinetic profiles.
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Novel Chemical Space and IP: The unique three-dimensional arrangement of substituents offered by the BCH core allows for the exploration of novel chemical space. This can lead to the discovery of compounds with new or improved biological activities and provides a strong basis for generating new intellectual property.[3]
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Versatile Synthetic Handle: As a diamine with orthogonal protection (one free amine, one Boc-protected amine), this molecule allows for sequential and controlled derivatization. The free amine can be readily acylated, alkylated, or used in reductive amination, while the Boc-protected amine can be deprotected under acidic conditions for subsequent modifications.
Conclusion
Tert-butyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate is more than just a chemical reagent; it is an enabling tool for modern drug discovery. By providing a rigid, three-dimensional scaffold that effectively mimics a meta-substituted benzene ring, it allows medicinal chemists to systematically address common liabilities associated with "flat" molecules. Its bifunctional nature, with orthogonally protected amines, makes it a versatile building block for constructing complex molecular architectures. As the "escape from flatland" trend continues to drive innovation, the strategic incorporation of scaffolds like bicyclo[2.1.1]hexane will be paramount in developing the next generation of safer and more effective medicines.
References
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Rigotti, T., & Bach, T. (2023). Bicyclo[2.1.1]hexanes by Visible Light-Driven Intramolecular Crossed [2 + 2] Photocycloadditions. Organic Letters, 25(1), 138-142. [Link]
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Mykhailiuk, P. K. (2021). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chemical Science, 12(34), 11453-11459. [Link]
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Grygorenko, O. O., et al. (2022). Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards novel sp3-rich chemical space. Organic & Biomolecular Chemistry, 20(42), 8239-8243. [Link]
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Walker, K. L., et al. (2023). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Chemical Science, 14(36), 9885-9891. [Link]
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Organic Chemistry Portal. Curtius Rearrangement.[Link]
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Davies, H. M. L., et al. (2024). Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza-Analogues. Journal of the American Chemical Society.[Link]
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Brown, M. K., et al. (2023). Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry. Abstracts of Papers of the American Chemical Society.[Link]
Sources
- 1. 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene - PMC [pmc.ncbi.nlm.nih.gov]
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